Hydroxyatenolol

Descripción general

Descripción

Hydroxyatenolol is a metabolite of atenolol, a cardioselective beta-adrenergic blocker used primarily in the treatment of hypertension, angina pectoris, and certain arrhythmias . This compound retains the pharmacological properties of atenolol but with slight modifications due to the presence of a hydroxyl group.

Métodos De Preparación

Hydroxyatenolol can be synthesized through the hydroxylation of atenolol. . Industrial production methods may involve the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation efficiently.

Análisis De Reacciones Químicas

Hydroxyatenolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound back to atenolol or other reduced forms.

Aplicaciones Científicas De Investigación

Hydroxyatenolol is used in scientific research to study the pharmacokinetics and metabolism of atenolol. It serves as a reference compound in analytical methods such as high-performance liquid chromatography and mass spectrometry for the detection and quantification of beta-blockers and their metabolites in biological samples . Additionally, this compound is used in studies investigating the effects of beta-blockers on cardiovascular health and their potential therapeutic applications in other medical conditions .

Mecanismo De Acción

Hydroxyatenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility. This action reduces the workload on the heart and lowers blood pressure . The presence of the hydroxyl group may slightly alter the binding affinity and pharmacokinetics compared to atenolol, but the overall mechanism remains similar.

Comparación Con Compuestos Similares

Hydroxyatenolol is similar to other beta-blockers such as metoprolol, bisoprolol, and propranolol. its cardioselectivity and the presence of the hydroxyl group make it unique. Unlike non-selective beta-blockers like propranolol, this compound primarily targets beta-1 receptors, reducing the risk of bronchospasm and other side effects associated with beta-2 receptor blockade . Similar compounds include:

- Metoprolol

- Bisoprolol

- Propranolol

This compound’s unique structure and selectivity make it a valuable compound for research and therapeutic applications.

Actividad Biológica

Hydroxyatenolol is a metabolite of atenolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of hypertension and other cardiovascular conditions. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and therapeutic applications. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics of this compound

This compound exhibits approximately 10% of the beta-blocking activity compared to its parent compound, atenolol. It primarily acts as an antagonist at the β1-adrenergic receptors, which are predominantly located in cardiac tissue. The selective blockade of these receptors results in:

- Reduced heart rate : this compound decreases the frequency of sinoatrial node potentials, leading to a lower heart rate.

- Decreased myocardial contractility : This reduction in contractility helps lower cardiac output, which is beneficial in conditions where oxygen demand exceeds supply.

- Control of arrhythmias : By slowing conduction through the atrioventricular node, this compound can help manage conditions such as atrial fibrillation.

Table 1: Comparison of Atenolol and this compound

| Property | Atenolol | This compound |

|---|---|---|

| Beta-blocking activity | 100% | 10% |

| Selectivity | β1 > β2 | β1 |

| Onset of action | <1 hour (oral) | Not specified |

| Duration of action | >24 hours | Not specified |

| Metabolism | Minimal | Minimal |

Pharmacokinetics

The pharmacokinetic profile of this compound shares similarities with atenolol but with notable distinctions due to its reduced activity:

- Absorption : this compound is formed through the hydroxylation of atenolol, primarily occurring in the liver. The bioavailability is not extensively documented but is presumed to be lower than that of atenolol.

- Distribution : Like atenolol, this compound has low lipophilicity, suggesting limited penetration across the blood-brain barrier.

- Elimination : The renal excretion pathway is significant for this compound, with a substantial portion being eliminated unchanged.

Case Study Insights

Research has shown that while atenolol is effective in managing hypertension and angina, the role of this compound as an active metabolite remains less clear. A study focusing on patients with chronic heart failure indicated that those with higher levels of this compound experienced better blood pressure control when treated with atenolol. This suggests that even though hydroxyatenol does not exhibit strong beta-blocking activity on its own, it may still contribute to the overall therapeutic effects of atenolol through its presence and action in the body.

Research Findings

- Cardiovascular Effects : A study published in MDPI highlighted that hydroxyatenol significantly contributes to the overall beta-blocking effects when atenolol is administered. It aids in reducing myocardial oxygen demand during physical stress .

- Safety Profile : Long-term studies have shown that neither atenolol nor hydroxyatenol has significant carcinogenic effects at therapeutic doses; however, high doses have been associated with benign tumors in animal studies .

- Genetic Variability : Variants in genes encoding β1-adrenergic receptors can influence individual responses to atenol and its metabolites. Patients with certain genotypes may experience enhanced therapeutic outcomes due to increased sensitivity to hydroxyaten .

Propiedades

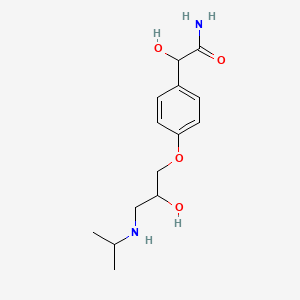

IUPAC Name |

2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZUNNBDULASMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152831 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-10-4 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3CP2R5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.